molecular formula C26H24BrN3O4S2 B11987350 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B11987350
M. Wt: 586.5 g/mol
InChI Key: WOAXEAGNUIBNBI-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a hexahydrobenzothieno pyrimidine core, and a dimethoxyphenyl acetamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrobenzothieno pyrimidine core, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The final step involves the acylation of the intermediate with 3,5-dimethoxyphenyl acetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic elements. This complexity may confer unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C26H24BrN3O4S2

Molecular Weight

586.5 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H24BrN3O4S2/c1-33-18-11-16(12-19(13-18)34-2)28-22(31)14-35-26-29-24-23(20-5-3-4-6-21(20)36-24)25(32)30(26)17-9-7-15(27)8-10-17/h7-13H,3-6,14H2,1-2H3,(H,28,31)

InChI Key

WOAXEAGNUIBNBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br)OC

Origin of Product

United States

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